N-Ethyl-d5-maleimide
CAS No.: 360768-37-2
Cat. No.: VC3082782
Molecular Formula: C6H7NO2
Molecular Weight: 130.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 360768-37-2 |
---|---|
Molecular Formula | C6H7NO2 |
Molecular Weight | 130.16 g/mol |
IUPAC Name | 1-(1,1,2,2,2-pentadeuterioethyl)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3,2D2 |
Standard InChI Key | HDFGOPSGAURCEO-ZBJDZAJPSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N1C(=O)C=CC1=O |
SMILES | CCN1C(=O)C=CC1=O |
Canonical SMILES | CCN1C(=O)C=CC1=O |
Introduction
Chemical Identity and Fundamental Properties
N-Ethyl-d5-maleimide is characterized by the molecular formula C6H2D5NO2, distinguishing it from conventional N-ethylmaleimide (C6H7NO2) through the systematic replacement of five hydrogen atoms with deuterium atoms in the ethyl group. This strategic isotopic substitution creates a compound with specialized applications while maintaining similar chemical reactivity to its non-deuterated counterpart.
Basic Identification Parameters
The compound possesses several key identifiers that establish its chemical identity within various databases and reference systems, as detailed in the following table:
Parameter | Value |
---|---|
CAS Number | 360768-37-2 |
Molecular Formula | C6H2D5NO2 |
Molecular Weight | 130.16 |
Accurate Mass | 130.08 |
Unlabelled CAS Number | 128-53-0 |
IUPAC Name | 1-(ethyl-d5)-1H-pyrrole-2,5-dione |
InChI | InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3,2D2 |
SMILES | C(C([2H])([2H])[2H])(N1C(=O)C=CC1=O)([2H])[2H] |
The compound is classified as a stable isotope-labeled analytical standard with a deuterium labeling pattern specifically targeting the ethyl group . This strategic deuteration creates a mass shift of +5 daltons compared to the non-deuterated compound, making it readily distinguishable by mass spectrometry techniques .
Structural Characteristics
N-Ethyl-d5-maleimide maintains the core maleimide structure, consisting of a five-membered ring with two carbonyl groups at positions 2 and 5, similar to its non-deuterated analog. The crucial difference lies in the ethyl substituent attached to the nitrogen atom, where all five hydrogen atoms are replaced with deuterium atoms. This modification creates a compound that retains similar chemical reactivity but possesses distinct spectroscopic properties valuable for analytical applications .
Physical and Chemical Properties
The physical and chemical properties of N-Ethyl-d5-maleimide largely parallel those of conventional N-ethylmaleimide, with specific differences attributable to the isotopic substitution. While some properties remain largely unchanged, the deuteration significantly impacts spectroscopic characteristics and mass-based detection methods.
Physical Characteristics
N-Ethyl-d5-maleimide is typically supplied as a neat compound, with specific handling requirements related to its reactivity and stability . The physical properties include:
Property | Specification |
---|---|
Physical State | Neat compound |
Storage Temperature | Room Temperature |
Shipping Temperature | Room Temperature |
Purity | 99 atom % D, min 98% Chemical Purity |
Country of Origin | CANADA |
Flash Point | 73 °C (closed cup) |
The compound's flash point of 73 °C indicates its combustibility at elevated temperatures, necessitating appropriate handling and storage conditions to maintain safety and compound integrity .
Chemical Reactivity
Like conventional N-ethylmaleimide, the deuterated analog maintains reactivity toward sulfhydryl groups, particularly in the form of Michael addition reactions with thiols. This reactivity forms the basis for its applications in protein modification and analytical chemistry . The maleimide functional group readily undergoes nucleophilic addition reactions with thiol-containing compounds, forming stable thioether bonds .
The reactivity profile enables N-Ethyl-d5-maleimide to function effectively as a derivatizing agent for thiol-containing compounds like glutathione, creating stable adducts that can be detected and quantified through various analytical techniques .
Analytical Applications
N-Ethyl-d5-maleimide has found particular utility in analytical chemistry, especially in metabolomics and proteomics research where precise quantification of sulfhydryl-containing compounds is critical.
Internal Standard Applications
One of the primary applications of N-Ethyl-d5-maleimide is as an isotopic internal standard for the accurate quantification of thiol-containing compounds. The compound's deuterium labeling provides a distinct mass signature that allows for differentiation from non-deuterated analogs during mass spectrometric analysis .
This property has been particularly valuable in studies determining the ratio of glutathione (GSH) and glutathione disulfide (GSSG) in biological samples. Research has demonstrated that N-Ethyl-d5-maleimide can be used to generate GSH-d5-NEM, which serves as an internal standard for the accurate quantification of GSH/GSSG ratios in cultured cells using HPLC-UV and LC-QTOF-MS techniques .
Derivatization Agent
N-Ethyl-d5-maleimide functions effectively as a derivatizing agent for thiol-containing compounds, creating stable adducts that enhance detection sensitivity and specificity in analytical techniques . This application is particularly important in protocols for glutathione analysis, where preventing autooxidation during sample preparation is critical for maintaining the integrity of the GSH/GSSG ratio .
The compound's ability to rapidly and selectively react with thiol groups makes it valuable for in situ derivatization protocols, preserving the native redox state of biological samples during preparation for analysis .
Research Applications
Beyond its utility as an analytical reagent, N-Ethyl-d5-maleimide has demonstrated value in specialized research applications, particularly in imaging and metabolomics studies.
Isotopic Silica Nanotag Synthesis
A notable application of N-Ethyl-d5-maleimide is in the synthesis of isotopically encoded silica nanotags for multiplexed ion beam imaging. This advanced technique involves reacting N-Ethyl-d5-maleimide with silica precursors like 3-mercaptopropyltrimethoxysilane (MPTMS) to create isotopically distinct nanotags .
These isotopically encoded nanotags have been employed in multiplexed ion beam imaging approaches, addressing limitations in sensitivity and mass-channel capacity for high-dimensional profiling of markers and analytes. This application represents a significant advancement in nanobarcoding platform development for single-cell level visualization of biological processes .
Glutathione Analysis Protocols
Optimized protocols utilizing N-Ethyl-d5-maleimide have been developed for the in situ derivatization of glutathione in cultured cells. These methodologies enable the simultaneous determination of glutathione and glutathione disulfide ratios, providing valuable insights into cellular redox status .
One such protocol involves incubating cells in N-ethylmaleimide-containing phosphate buffered saline, followed by metabolite extraction with 80% methanol. This approach preserves the GSH/GSSG ratio during sample preparation, addressing a critical challenge in glutathione analysis. The protocol further combines liquid chromatographic separation with online monitoring of UV absorbance and detection by QTOF-MS operated with a 10 Da Q1 window .
Hazard Classification | Description |
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Acute Toxicity | Category 2 (Oral), Category 3 (Dermal) |
Eye Damage | Category 1 |
Skin Corrosion | Category 1B |
Skin Sensitization | Category 1 |
Storage Class | 6.1A - Combustible acute toxic Cat. 1 and 2 / very toxic hazardous materials |
WGK Germany | WGK 3 |
These classifications indicate that N-Ethyl-d5-maleimide can cause severe skin burns and eye damage, is toxic if swallowed or in contact with skin, and may cause an allergic skin reaction .
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